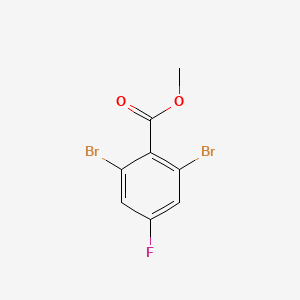

Methyl 2,6-dibromo-4-fluorobenzoate

Description

Historical Context and Evolution of Research Interest

Specific historical details regarding the first synthesis of Methyl 2,6-dibromo-4-fluorobenzoate and the evolution of its research interest are not documented in accessible scientific literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research and commercial purposes, but a detailed timeline of its academic development is not publicly available.

Significance within Fluorinated and Halogenated Aromatic Systems

Polyhalogenated aromatic compounds are crucial intermediates in various fields, particularly in medicinal chemistry and materials science. The presence of multiple halogen atoms (bromine and fluorine) on the benzene (B151609) ring of this compound provides several reactive sites for further chemical modification.

The carbon-bromine bonds can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.gov The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design. researchgate.netdntb.gov.ua The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This combination of features makes such compounds versatile scaffolds for constructing more complex molecules.

Overview of Research Trajectories and Academic Relevance

While specific research trajectories for this compound are not documented, the general class of polyhalogenated benzene derivatives is of significant academic and industrial interest. Research in this area often focuses on the development of new synthetic methodologies to selectively functionalize these molecules and their application as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netdntb.gov.ua The strategic placement of different halogens allows for selective and sequential reactions, providing a pathway to complex molecular architectures.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| CAS Number | 1806294-86-9 |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)F)Br |

| InChI Key | LPQPZOPJJVTWRO-UHFFFAOYSA-N |

Properties

IUPAC Name |

methyl 2,6-dibromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQPZOPJJVTWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Methyl 2,6 Dibromo 4 Fluorobenzoate

Esterification Pathways of 2,6-dibromo-4-fluorobenzoic acid

The conversion of 2,6-dibromo-4-fluorobenzoic acid to its corresponding methyl ester is a critical step in one of the main synthetic routes to the target compound. This transformation can be achieved through several established esterification methods, each with its own set of advantages and considerations.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, represents a straightforward approach for the synthesis of Methyl 2,6-dibromo-4-fluorobenzoate from its carboxylic acid precursor. This method typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the desired ester. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). To drive the equilibrium towards the product side, the use of a large excess of methanol and/or the removal of water as it is formed are standard practices.

| Parameter | Description |

| Reactants | 2,6-dibromo-4-fluorobenzoic acid, Methanol |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) |

| Key Conditions | Excess methanol, often heated to reflux |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution |

Transesterification Strategies

Transesterification offers an alternative route to this compound, involving the conversion of a different ester of 2,6-dibromo-4-fluorobenzoic acid into the methyl ester. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification, where an alcohol exchanges with the alcohol moiety of the ester. aocs.org For the synthesis of the target compound, an existing ester (e.g., an ethyl or benzyl (B1604629) ester) of 2,6-dibromo-4-fluorobenzoic acid would be treated with a large excess of methanol in the presence of an acid catalyst. masterorganicchemistry.com

Base-catalyzed transesterification, on the other hand, typically employs a catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOMe). masterorganicchemistry.com The methoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate, which then expels the original alkoxide to yield the methyl ester. masterorganicchemistry.com This method is often faster than the acid-catalyzed equivalent but requires anhydrous conditions to prevent saponification of the ester. aocs.org

| Catalysis | Reactants | Key Reagents | Noteworthy Aspects |

| Acid-Catalyzed | Alkyl 2,6-dibromo-4-fluorobenzoate, Methanol | H₂SO₄, HCl | Reversible reaction driven by excess methanol. masterorganicchemistry.comaocs.org |

| Base-Catalyzed | Alkyl 2,6-dibromo-4-fluorobenzoate, Methanol | NaOMe, K₂CO₃ | Generally faster but sensitive to water. masterorganicchemistry.comaocs.org |

Esterification via Acyl Halide Intermediates

For substrates that may be sensitive to the high temperatures or strongly acidic conditions of direct esterification, a two-step approach involving the formation of an acyl halide intermediate is often employed. This method is known for its high yields and generally milder reaction conditions for the final ester formation step. mdpi.com

Initially, 2,6-dibromo-4-fluorobenzoic acid is converted into its more reactive acyl chloride derivative, 2,6-dibromo-4-fluorobenzoyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting acyl chloride is then reacted with methanol. The high reactivity of the acyl chloride allows this esterification to proceed readily, often at room temperature. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

A notable example of esterification that proceeds through a highly reactive intermediate is the Yamaguchi esterification. This method involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base, which then reacts with the alcohol. researchgate.net

| Step | Description | Common Reagents |

| 1. Acyl Halide Formation | Conversion of the carboxylic acid to a more reactive acyl chloride. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| 2. Esterification | Reaction of the acyl chloride with methanol. | Methanol, Pyridine or Triethylamine (as a base) |

Bromination Protocols for Methyl 4-fluorobenzoate (B1226621) Derivatives

An alternative synthetic strategy involves the direct bromination of a suitable precursor, namely Methyl 4-fluorobenzoate. This approach relies on electrophilic aromatic substitution to introduce the two bromine atoms onto the aromatic ring.

Electrophilic Aromatic Substitution with Brominating Agents

The introduction of bromine atoms onto the benzene (B151609) ring of Methyl 4-fluorobenzoate is achieved through an electrophilic aromatic substitution reaction. nih.gov This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring. nih.gov

A common method for aromatic bromination is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the aromatic ring. Another widely used brominating agent is N-bromosuccinimide (NBS), which can be used with a proton acid catalyst or under photolytic conditions to generate the bromine electrophile. nih.gov

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Loss of a proton from this intermediate restores the aromaticity of the ring and yields the brominated product.

| Brominating Agent | Catalyst/Conditions | Mechanism |

| Molecular Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Electrophilic Aromatic Substitution |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Electrophilic Aromatic Substitution |

Regioselectivity Control in Polybromination

The key challenge in the synthesis of this compound via this route is controlling the regioselectivity of the bromination. The directing effects of the substituents already present on the benzene ring—the fluorine atom and the methyl ester group—determine the position of the incoming bromine atoms.

The fluorine atom at the C4 position is an ortho, para-directing group due to its ability to donate electron density to the ring through resonance, while being deactivating due to its high electronegativity (inductive effect). The methyl ester group at the C1 position is a deactivating and meta-directing group because of its electron-withdrawing nature.

In the bromination of Methyl 4-fluorobenzoate, the first bromine atom would be directed to the positions ortho to the activating fluorine atom (C3 and C5). To achieve the desired 2,6-dibromo substitution pattern, a different starting material or a more complex synthetic sequence would likely be necessary. For instance, starting with 2-bromo-4-fluorobenzoic acid, esterification would yield Methyl 2-bromo-4-fluorobenzoate. The subsequent bromination would then be directed by the existing substituents. The fluorine at C4 directs ortho and para, while the bromine at C2 and the ester at C1 are deactivating and meta-directing. The introduction of the second bromine atom at the C6 position would be sterically hindered and electronically disfavored without specific catalytic systems or reaction conditions designed to overcome these hurdles. Achieving a high yield of the specific 2,6-dibromo isomer in a polybromination reaction of a less substituted precursor is often challenging due to the formation of multiple isomers.

Fluorination Reactions for Dibromobenzoate Precursors

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. For the preparation of this compound, this often involves the fluorination of a suitably substituted dibromobenzoate precursor.

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgvedantu.com This reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aromatic amine. wikipedia.orgbyjus.com In the context of synthesizing this compound, this would involve the diazotization of Methyl 4-amino-2,6-dibromobenzoate.

The general steps of the Balz-Schiemann reaction are:

Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com

Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate. vedantu.combyjus.com

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride (B91410). wikipedia.orgbyjus.com

While the Balz-Schiemann reaction is a reliable method, it can have limitations, including the need for high temperatures and the potential for side reactions. nih.gov Innovations to the traditional method include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.orgbyjus.com Photochemical versions of the Schiemann reaction have also been developed to proceed under milder conditions, avoiding the thermal decomposition that can sometimes lead to the destruction of the starting material or product. nih.gov

Nucleophilic aromatic substitution (SɴAr) presents an alternative pathway for the introduction of a fluorine atom. In this type of reaction, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride source. For this reaction to be effective, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

In the synthesis of this compound, a potential SɴAr approach could involve a precursor like Methyl 2,6-dibromo-4-nitrobenzoate, where the nitro group acts as a strong electron-withdrawing group and is subsequently replaced by a fluoride ion. Common fluoride sources for SɴAr reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).

The reactivity order of halogens as leaving groups in SɴAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in Sɴ1 and Sɴ2 reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. libretexts.orgyoutube.com

Recent advancements have focused on catalyst-free photochemical fluorination and the use of organic photoredox catalysis to enable the nucleophilic substitution of unactivated fluoroarenes, expanding the scope of SɴAr reactions. chemrxiv.orgnih.govnih.gov

Alternative Synthetic Routes and Convergent Syntheses

One possible convergent approach for this compound could involve the esterification of 2,6-dibromo-4-fluorobenzoic acid as a final step. The synthesis of the acid itself could be achieved through various routes, including the oxidation of a corresponding toluene (B28343) derivative or the carboxylation of an organometallic intermediate.

Another strategy could involve the bromination of a fluorinated precursor. For example, the bromination of methyl 4-fluorobenzoate could be explored, although controlling the regioselectivity to obtain the desired 2,6-dibromo isomer would be a significant challenge.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes.

A key area of green chemistry is the development of efficient and recyclable catalysts that can replace stoichiometric reagents and operate under milder conditions. In the context of fluorination and other reactions relevant to the synthesis of this compound, several catalytic approaches are being explored:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been developed for C-F bond formation, although this remains a challenging transformation. nih.govacs.org Research is ongoing to find robust and efficient palladium catalysts with suitable ligands that can promote the reductive elimination of Ar-F. acs.org Copper-based catalysts have also shown promise for aromatic fluorination, particularly in gas-phase reactions at high temperatures. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. acs.org For instance, organic photoredox catalysts can facilitate fluorination reactions under visible light, providing a milder and more sustainable approach. acs.orgmdpi.com

Biocatalysis: While not yet widely applied to this specific compound, the use of enzymes for selective halogenation and other transformations is a growing field in green chemistry.

| Catalyst Type | Example | Application in Synthesis | Potential Advantages |

| Transition Metal | Palladium complexes with biaryl monophosphine ligands acs.org | C-F cross-coupling | Potential for high efficiency and selectivity. |

| Transition Metal | Copper(II) fluoride nih.gov | Aromatic fluorination | Potential for use with simple arenes. |

| Organocatalyst | Organic dyes (e.g., Methyl Blue) mdpi.com | Photoredox fluorination | Metal-free, milder reaction conditions. |

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Therefore, research is focused on replacing them with more environmentally benign alternatives or eliminating them altogether.

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) can significantly reduce waste and simplify product purification. This is often facilitated by using microwave irradiation or ball milling to provide the necessary energy for the reaction to proceed.

Green Solvents: When a solvent is necessary, greener alternatives to conventional solvents like dichloromethane (B109758) or toluene are preferred. These include water, supercritical fluids (like CO₂), and ionic liquids. Ionic liquids, which are salts that are liquid at or near room temperature, have been investigated as media for photochemical Schiemann reactions, although their thermal stability can be a concern at higher temperatures. nih.gov

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

No Academic Research Found for Scale-Up Synthesis of this compound

While information regarding the chemical identity, properties, and commercial availability of this compound is accessible through public databases and chemical supplier catalogs, scholarly articles detailing its preparation on a larger scale in a research or academic setting are absent from the reviewed sources.

The initial investigation sought to uncover methodologies and strategic approaches pertinent to the synthesis of this specific polysubstituted aromatic ester, with a focus on the challenges and optimization strategies relevant to academic laboratories. However, the search did not yield any publications that directly address these aspects for the target molecule.

General principles of scaling up chemical syntheses, such as reaction parameter optimization (temperature, concentration, reaction time), purification methods, and safety considerations, are well-established in the field of organic chemistry. Similarly, synthetic strategies for related halogenated aromatic compounds have been reported. Nevertheless, in adherence to the strict requirement of focusing solely on "this compound," no specific data or research findings can be presented.

Without dedicated studies on this compound, any discussion on scale-up considerations would be speculative and fall outside the bounds of scientifically verified information. Therefore, the requested article on the "," specifically addressing "Scale-Up Considerations and Process Optimization in Academic Synthesis," cannot be generated at this time due to the lack of available research data.

Reactivity and Mechanistic Investigations of Methyl 2,6 Dibromo 4 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom in methyl 2,6-dibromo-4-fluorobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the strong electron-withdrawing effect of the adjacent ester group and the cumulative inductive effect of the two bromine atoms, which lower the electron density of the aromatic ring, making it more electrophilic and thus more amenable to attack by nucleophiles.

Mechanism and Kinetic Studies of SNAr Reactions

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.govresearchgate.net In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles of SNAr reactions on analogous polyhalogenated and fluorinated aromatic compounds provide valuable insights. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring. For instance, stronger nucleophiles generally lead to faster reaction rates. The solvent's ability to stabilize the charged Meisenheimer intermediate also plays a crucial role, with polar aprotic solvents often favoring the reaction. nih.gov Recent studies have also highlighted that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when the intermediate is not strongly stabilized. nih.gov

Substrate Scope and Ligand Effects in SNAr Transformations

The substrate scope for SNAr reactions at the fluorine position of activated fluoroarenes is broad, encompassing a variety of nucleophiles. While specific data for this compound is scarce, analogous reactions on similar substrates suggest that common nucleophiles such as alkoxides, phenoxides, thiophenoxides, and amines can effectively displace the fluorine atom.

The presence of the two ortho-bromine atoms in this compound introduces significant steric hindrance around the reaction center. This steric bulk can influence the rate of the SNAr reaction, potentially slowing it down compared to less hindered substrates. However, the strong electron-withdrawing nature of these bromine atoms contributes to the activation of the ring towards nucleophilic attack, counteracting the steric effect to some extent.

In the context of SNAr reactions, "ligand effects" are not typically discussed in the same way as in transition-metal-catalyzed cross-coupling reactions. However, the choice of base, which can be considered a type of additive, is critical, especially when using neutral nucleophiles like amines or alcohols. The base is required to deprotonate the nucleophile or the intermediate, facilitating the reaction.

Cross-Coupling Reactions at the Bromine Positions

The two bromine atoms in this compound provide handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization at the bromine positions while leaving the fluorine atom intact, or vice versa. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The presence of two ortho-bromine atoms presents both challenges and opportunities for selective mono- or di-functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the case of this compound, Suzuki-Miyaura coupling can be employed to introduce one or two aryl or heteroaryl substituents at the bromine positions, leading to the synthesis of highly substituted biaryl and heteroaryl compounds. The synthesis of sterically hindered biaryls from di-ortho-substituted aryl halides can be challenging, often requiring carefully optimized reaction conditions, including the choice of a suitable palladium catalyst and ligand. thieme-connect.com Research on the Suzuki-Miyaura coupling of 2,6-dibromo-4-trimethylsilylbenzaldehyde, a structurally similar compound, to form bis-pocket porphyrins demonstrates the feasibility of coupling at these hindered positions. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for this compound is not readily available.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | Methyl 2-bromo-6-phenyl-4-fluorobenzoate | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 2-bromo-6-(4-methoxyphenyl)-4-fluorobenzoate | 82 |

| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Methyl 2-bromo-6-(2-thienyl)-4-fluorobenzoate | 68 |

Heck and Sonogashira Coupling for Alkene and Alkyne Derivatization

The Heck reaction allows for the formation of carbon-carbon bonds between an aryl halide and an alkene, providing access to substituted alkenes. researchgate.netorganic-chemistry.org The Sonogashira coupling, on the other hand, couples aryl halides with terminal alkynes to form aryl-substituted alkynes. wikipedia.orglibretexts.org Both reactions are catalyzed by palladium complexes and typically require a base.

For this compound, Heck and Sonogashira couplings would enable the introduction of alkenyl and alkynyl groups at the bromine positions. Site-selective mono- or di-alkenylation/alkynylation could potentially be achieved by controlling the reaction conditions, such as the stoichiometry of the reagents, the catalyst system, and the reaction time. The steric hindrance from the ortho-substituents would likely play a significant role in the reactivity and selectivity of these transformations.

Table 2: Illustrative Heck and Sonogashira Coupling Reactions This table is illustrative and based on general principles, as specific examples for this substrate are not widely reported.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Methyl 2-bromo-4-fluoro-6-styrylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | CuI, Et₃N | THF | Methyl 2-bromo-4-fluoro-6-(phenylethynyl)benzoate |

Negishi and Stille Coupling Applications

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. youtube.comwikipedia.org It is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. youtube.com The Stille coupling utilizes organostannane reagents to couple with organic halides, also catalyzed by palladium. organic-chemistry.orgopenochem.org While organotin compounds are toxic, the Stille reaction is valued for its mild conditions and tolerance of a wide array of functional groups. wikipedia.org

These coupling methods could be applied to this compound to introduce a diverse range of substituents at the bromine positions. For instance, Negishi coupling would allow for the introduction of alkyl, aryl, and vinyl groups. Stille coupling would be particularly useful for introducing complex fragments that are stable as organostannanes. Selective mono- or di-coupling could be explored to generate a variety of functionalized benzoate (B1203000) derivatives.

Table 3: Potential Negishi and Stille Coupling Reactions This table is for illustrative purposes, as specific applications to this compound are not well-documented.

| Reaction | Organometallic Reagent | Catalyst | Ligand | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | Methyl 2-bromo-4-fluoro-6-phenylbenzoate |

| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | PPh₃ | Methyl 2-bromo-4-fluoro-6-vinylbenzoate |

Mechanistic Aspects and Catalyst Optimization in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org For substrates like this compound, these reactions typically target the carbon-bromine bonds. The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three key steps: nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate. chemrxiv.orgacs.org

Transmetalation : The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki reactions) is transferred to the palladium center. acs.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. nih.gov

The efficiency and outcome of cross-coupling reactions with fluorinated aryl halides are highly dependent on the catalyst system and reaction conditions. Catalyst optimization is crucial for maximizing the yield of the desired coupled product while minimizing side reactions. A significant side reaction, particularly with fluorinated substrates, is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. acs.org

Optimization studies for Suzuki-Miyaura reactions have shown that a variety of factors must be considered. nih.govmdpi.com The interplay between the palladium precatalyst, the ligand, and reaction parameters like temperature determines the optimal conditions. For instance, different ligand classes, such as dialkylbiarylphosphines versus simple trialkylphosphines, may exhibit peak performance at different temperatures and reaction times. nih.gov

Interactive Table: Key Variables in Suzuki-Miyaura Cross-Coupling Optimization

| Variable | Role in Catalysis | Optimization Considerations |

|---|---|---|

| Palladium Source | Precursor to the active Pd(0) catalyst. acs.org | Choice of precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can affect reaction rates. chemrxiv.org |

| Ligand | Stabilizes the Pd center, influences reactivity and steric environment. nih.gov | Bulky, electron-rich ligands (e.g., SPhos) are often effective for hindered substrates. nih.gov Ligand choice can control side reactions like hydrodehalogenation. acs.org |

| Base | Activates the organoboron species in the transmetalation step. | Common bases include K₃PO₄, CsF. The choice can impact yield and reaction scope. mdpi.comresearchgate.net |

| Solvent | Solubilizes reactants and influences catalyst activity. | Aprotic solvents like 1,4-dioxane (B91453) or toluene, often with water, are common. nih.govmdpi.com |

| Temperature | Affects reaction kinetics for all steps in the catalytic cycle. | Higher temperatures can increase rates but may also promote catalyst decomposition or side reactions. nih.gov |

Reactions Involving the Ester Functionality

The methyl ester group of this compound is a key functional handle, but its reactivity is significantly impacted by the two bulky bromine atoms in the ortho positions.

Ester hydrolysis, or saponification under basic conditions, is the conversion of an ester back to its constituent carboxylic acid and alcohol. arkat-usa.org This reaction is typically achieved by heating with aqueous acid or, more commonly, a base like sodium hydroxide (B78521) (NaOH). The standard mechanism for basic hydrolysis (BAc2) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. stackexchange.com

However, for sterically hindered esters like this compound, this attack is severely impeded. arkat-usa.orgstackexchange.com Consequently, hydrolysis requires much harsher conditions (e.g., higher temperatures, longer reaction times) than for unhindered esters. arkat-usa.org In some cases, an alternative mechanism, known as BAl2, may operate where the nucleophile attacks the alkyl (methyl) carbon of the ester in an SN2 fashion. This pathway is favored for methyl esters where the carbonyl carbon is exceptionally hindered. stackexchange.com To overcome the low reactivity of hindered esters, methods using non-aqueous solvent systems, such as NaOH in a methanol (B129727)/dichloromethane (B109758) mixture, have been developed to enhance the nucleophilicity of the hydroxide ion, allowing for saponification under milder, room-temperature conditions. arkat-usa.orgresearchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. The reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (2,6-dibromo-4-fluorobenzoyl-OR') and methanol.

Due to the significant steric hindrance from the ortho-bromo substituents, this reaction would likely be slow and require forcing conditions, such as high temperatures and a large excess of the new alcohol, to drive the equilibrium toward the desired product. For particularly challenging substrates, specialized catalytic methods may be necessary to facilitate the transformation. researchgate.net

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohols : Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are powerful enough to reduce esters completely to primary alcohols. commonorganicchemistry.com The reaction proceeds via an aldehyde intermediate, which is immediately reduced further. chemistrysteps.com Other reagents like Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can also be used, though aromatic esters may require longer reaction times compared to aliphatic ones. commonorganicchemistry.com

Reduction to Aldehydes : Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered reducing agent that can deliver only one hydride equivalent. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is the classic reagent for this transformation. chemistrysteps.comyoutube.com The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. The mechanism involves coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer to form a stable hemiacetal intermediate, which is then hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.comyoutube.com

Interactive Table: Reagents for the Reduction of Aromatic Esters

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, reflux | Very powerful and reactive; reduces many functional groups. commonorganicchemistry.com |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Toluene or DCM, -78 °C | Allows for partial reduction; temperature control is critical. chemistrysteps.comyoutube.com |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | MeOH or EtOH, reflux | Generally slow for esters compared to LiAlH₄. commonorganicchemistry.com |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring guides a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the adjacent ortho position. wikipedia.orgnumberanalytics.com This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles. wikipedia.org

For this compound, several factors complicate DoM strategies:

Directing Groups : The fluorine atom is known to be an ortho-directing group. researchgate.net The methyl ester is also a potential DMG, but it is generally incompatible with the highly basic organolithium reagents, which would preferentially attack the ester carbonyl.

Existing Substituents : The two bromine atoms occupy both positions ortho to the ester group. The positions ortho to the fluorine atom are C-3 and C-5, which are already substituted with bromine and the ester group, respectively.

Halogen-Metal Exchange : A more likely reaction pathway with an organolithium reagent like n-butyllithium would be a halogen-metal exchange at one of the bromine positions, as C-Br bonds are generally more reactive towards organolithiums than C-H deprotonation.

Therefore, a classic DoM reaction involving C-H activation is unlikely on this specific substrate. Instead, functionalization via an initial halogen-metal exchange at one of the bromine sites would be the more probable strategy to generate an aryllithium intermediate for subsequent reaction with an electrophile.

Electrophilic Reactions and Ring Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene (B151609) rings. msu.edubyjus.com The feasibility and regioselectivity of an EAS reaction on this compound are dictated by the combined electronic and steric effects of the existing substituents. libretexts.org

The directing effects of the substituents are as follows:

-Br and -F (Halogens) : These are deactivating groups due to their electron-withdrawing inductive effect, making the ring less reactive than benzene. libretexts.org However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack. libretexts.orglibretexts.org

-COOCH₃ (Methyl Ester) : This is a strongly deactivating group due to both inductive and resonance electron withdrawal. It is a meta-director. libretexts.org

In this compound, the only available positions for substitution are C-3 and C-5.

Position C-3 is ortho to the C-2 bromine and meta to the C-4 fluorine and the C-1 ester.

Position C-5 is ortho to the C-6 bromine, ortho to the C-4 fluorine, and meta to the C-1 ester.

The ring is heavily deactivated by the presence of three electron-withdrawing halogens and an ester group. Furthermore, the available positions are sterically crowded. Therefore, electrophilic aromatic substitution on this substrate would be extremely difficult and likely require very harsh reaction conditions. If a reaction were to occur, the incoming electrophile would most likely be directed to the C-5 position, which is activated by resonance from the adjacent fluorine and bromine atoms, and is also the meta position relative to the deactivating ester group.

Radical Reactions and Single-Electron Transfer Processes

The involvement of this compound in radical reactions and single-electron transfer (SET) processes is plausible, particularly given the presence of two bromine atoms, which can be susceptible to homolytic cleavage or reduction.

In the context of radical reactions, the carbon-bromine bonds are weaker than the carbon-fluorine and carbon-carbon bonds within the molecule. Under photolytic or thermolytic conditions, or in the presence of a radical initiator, homolytic cleavage of a C-Br bond could occur, generating an aryl radical. This highly reactive intermediate could then participate in various radical chain reactions, such as hydrogen atom abstraction from a solvent or addition to an unsaturated system.

Regioselectivity and Stereoselectivity in Derivatives

The regioselectivity of reactions involving derivatives of this compound would be dictated by the electronic and steric environment of the aromatic ring. The two bromine atoms are ortho to the ester group, and the fluorine atom is in the para position. This arrangement creates distinct electronic and steric influences on the reactivity of the aromatic ring.

For instance, in nucleophilic aromatic substitution reactions on derivatives where a leaving group is present, the regioselectivity would be governed by the activating and directing effects of the remaining substituents. The electron-withdrawing ester group would activate the ring towards nucleophilic attack, and the positions ortho and para to it would be the most electrophilic.

In the case of metal-catalyzed cross-coupling reactions, a common transformation for aryl halides, the relative reactivity of the two C-Br bonds would determine the regioselectivity of a mono-functionalization. Steric hindrance from the ortho-ester group might influence which bromine atom is more readily accessed by a bulky catalyst.

Stereoselectivity would become a consideration if chiral derivatives of this compound were to be synthesized and reacted. For example, if the methyl ester were to be hydrolyzed to the carboxylic acid and then coupled with a chiral amine, the resulting amide would be chiral. Subsequent reactions on this molecule could exhibit diastereoselectivity, where the existing stereocenter influences the formation of a new stereocenter. However, no studies detailing such stereoselective reactions for this specific compound are currently available.

Kinetic and Thermodynamic Studies of Key Reactions

A comprehensive understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies of its key reactions.

Kinetic studies would provide information on reaction rates and the factors that influence them, such as concentration, temperature, and catalyst loading. For example, in a nucleophilic aromatic substitution reaction, kinetic data could help to elucidate the mechanism, distinguishing between a concerted or a stepwise pathway.

Thermodynamic studies would provide insights into the energy changes that occur during a reaction, indicating the position of equilibrium and the relative stability of reactants and products. For instance, determining the enthalpy and entropy of a reaction would allow for the calculation of the Gibbs free energy change, which is a fundamental measure of reaction spontaneity.

Unfortunately, specific kinetic and thermodynamic data for reactions involving this compound are not present in the currently accessible scientific literature. Such data would need to be determined experimentally. Below is a hypothetical table illustrating the type of data that would be valuable for understanding the thermodynamics of a substitution reaction.

| Reaction Parameter | Hypothetical Value | Units |

| Enthalpy of Reaction (ΔH) | - | kJ/mol |

| Entropy of Reaction (ΔS) | - | J/(mol·K) |

| Gibbs Free Energy (ΔG) | - | kJ/mol |

| Activation Energy (Ea) | - | kJ/mol |

No experimental data is available for these parameters for this compound.

Applications of Methyl 2,6 Dibromo 4 Fluorobenzoate As a Synthetic Intermediate

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The presence of fluorine and bromine atoms in Methyl 2,6-dibromo-4-fluorobenzoate makes it an intriguing starting material for the synthesis of biologically active molecules. The incorporation of halogens is a well-established strategy in medicinal and agricultural chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Role in Drug Discovery Scaffolds and Lead Optimization

In the realm of drug discovery, the core structure of this compound can serve as a scaffold for the generation of compound libraries. The bromine atoms can be readily displaced or coupled with other molecular fragments through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the central phenyl ring, a crucial process in lead optimization. The fluorine atom can also play a key role in modulating the acidity of adjacent protons or influencing intermolecular interactions with biological targets.

Building Block for Advanced Organic Materials

The electronic properties conferred by the halogen substituents suggest that this compound could be a precursor for novel organic materials with applications in electronics and optics.

Monomer in Polymer Synthesis for Optoelectronic Applications

Although no specific polymers derived from this compound are reported, its dibromo functionality makes it a potential monomer for polycondensation or cross-coupling polymerization reactions. The resulting polymers could possess interesting optoelectronic properties due to the presence of the fluorinated aromatic units, which can influence the material's energy levels and charge transport characteristics.

Precursor for Liquid Crystals and Organic Semiconductors

The rigid, substituted benzene (B151609) ring of this compound is a common structural motif in liquid crystals and organic semiconductors. By modifying the ester group and performing reactions at the bromine positions, it is conceivable to synthesize more complex, discotic, or calamitic molecules with liquid crystalline properties. Furthermore, the introduction of suitable functionalities could lead to materials with semiconducting behavior, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Intermediate in the Synthesis of Specialty Chemicals

Beyond the realms of pharmaceuticals and materials science, this compound holds potential as an intermediate in the synthesis of a variety of specialty chemicals. Its reactivity allows for its incorporation into larger, more complex molecules with tailored properties for diverse applications, such as dyes, pigments, or specialized solvents.

Role in Multicomponent Reactions and Combinatorial Synthesis

While specific examples of this compound in multicomponent reactions (MCRs) and combinatorial synthesis are not extensively documented in the literature, its structural motifs suggest a significant potential for such applications. The core value of this compound lies in its capacity to act as a versatile scaffold, introducing a substituted phenyl ring into larger molecules in a single, efficient step.

In the context of MCRs, where three or more reactants combine in a one-pot reaction to form a product containing the essential parts of all starting materials, this compound could serve as a key aromatic component. The bromine atoms can undergo a variety of coupling reactions, such as Suzuki, Stille, or Heck reactions, which are frequently incorporated into MCR sequences. For instance, a sequential MCR could involve the initial coupling of one bromo position, followed by the main multicomponent reaction, and concluding with a final coupling at the second bromo position to build molecular complexity.

For combinatorial synthesis, which aims to rapidly generate large libraries of related compounds, this compound offers several points of diversification. The two bromine atoms can be independently functionalized with a wide array of different substituents through parallel synthesis techniques. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This multi-handle nature makes it an attractive starting point for generating a library of compounds with diverse functionalities.

The fluorine atom also plays a crucial role in the potential applications of this intermediate. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Therefore, incorporating the fluorinated phenyl moiety from this compound into a combinatorial library could be highly advantageous for medicinal chemistry programs.

Chiral Pool Synthesis and Asymmetric Transformations

The prochiral nature of this compound, with its plane of symmetry, makes it a theoretical substrate for asymmetric transformations to generate chiral molecules. Although direct applications in chiral pool synthesis are not reported, its structure is amenable to several strategies for introducing chirality.

One potential avenue is through enantioselective enzymatic reactions. the-innovation.org Enzymes, with their inherent chirality, can differentiate between enantiotopic positions or faces of a prochiral molecule. For example, a hydrolase could selectively hydrolyze the methyl ester in a chiral environment, or a reductase could act on the aromatic ring. More advanced enzymatic methods, such as those involving photoinduced electron transfer with flavin-dependent reductases, could potentially be adapted to create stereocenters by reacting with the fluorinated ring. the-innovation.org

Another approach involves asymmetric metal catalysis. Chiral ligands complexed to a metal center can direct a reaction to occur at one of the two bromine atoms preferentially, leading to a chiral, mono-substituted product. nih.gov This desymmetrization strategy could be employed in various cross-coupling reactions. Subsequent transformations of the remaining bromine and the ester group could then lead to highly enantioenriched products. The development of chiral catalysts for asymmetric electrophilic fluorination also presents a possibility for modifying the aromatic ring, although this would be a more complex transformation. mdpi.com

The synthesis of chiral fluorinated amino acids using chiral nickel (II) complexes has been demonstrated as a powerful method for creating non-canonical amino acids. beilstein-journals.orgnih.gov While this specific substrate has not been reported in such a context, the general strategy of using chiral auxiliaries or catalysts to introduce chirality into fluorinated aromatic systems is a well-established principle in asymmetric synthesis. The fluorinated phenyl group of this compound could potentially be incorporated into more complex structures that then undergo asymmetric transformations.

Furthermore, the development of organocatalysis has opened up new avenues for asymmetric synthesis. chimia.chnih.gov Chiral organocatalysts could potentially be designed to interact with the functional groups of this compound or its derivatives to induce enantioselectivity in subsequent reactions.

While the direct chiral pool synthesis starting from this compound is not a documented pathway, its potential as a substrate for asymmetric catalysis highlights its latent value in the synthesis of enantiomerically pure compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 2,6 Dibromo 4 Fluorobenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For methyl 2,6-dibromo-4-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides critical information about the connectivity and spatial arrangement of atoms.

¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants

The symmetry of this compound significantly influences its NMR spectra. The molecule possesses a C2 axis of symmetry, rendering the two aromatic protons chemically equivalent, as are the two bromine atoms.

¹H NMR: The proton NMR spectrum is expected to show two main signals. The methyl protons of the ester group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The two equivalent aromatic protons (H-3 and H-5) will present as a doublet. The splitting of this signal is due to coupling with the fluorine atom at the C-4 position.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the ester will be observed downfield, generally above 160 ppm. The methyl carbon will have a chemical shift around 52 ppm. The aromatic region will show four signals corresponding to the four different types of aromatic carbons (C-1, C-2/C-6, C-3/C-5, and C-4). The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant, while the other aromatic carbons will show smaller couplings to the fluorine.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. researchgate.netwikipedia.org For this compound, a single resonance is expected. The chemical shift of this fluorine atom will be influenced by the electronic effects of the bromine and ester substituents. researchgate.net The signal will appear as a triplet due to coupling with the two equivalent ortho-protons (H-3 and H-5).

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | -OCH₃ | ~3.9 | Singlet | - |

| ¹H | H-3, H-5 | ~7.8 | Doublet | JH-F ≈ 7-9 |

| ¹³C | -OCH₃ | ~53 | Quartet | JC-H ≈ 145 |

| ¹³C | C-3, C-5 | ~118 | Doublet | JC-F ≈ 20-25 |

| ¹³C | C-2, C-6 | ~120 | Singlet | - |

| ¹³C | C-1 | ~130 | Singlet | - |

| ¹³C | C-4 | ~160 | Doublet | JC-F ≈ 250-260 |

| ¹³C | C=O | ~164 | Singlet | - |

| ¹⁹F | F-4 | ~-105 to -115 | Triplet | JF-H ≈ 7-9 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the aromatic protons and the fluorine, confirming their coupling relationship. However, as the protons are equivalent, no H-H correlation will be observed in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to the C-3/C-5 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the methyl protons and the carbonyl carbon, as well as the C-1 carbon. The aromatic protons would show correlations to C-1, C-2/C-6, and C-4. These correlations are vital for assembling the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons. For this compound, a NOESY experiment would show a correlation between the methyl protons and the aromatic protons at the H-3 and H-5 positions, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. The calculated exact mass for C₈H₅Br₂FO₂ allows for a highly confident identification. The presence of two bromine atoms creates a characteristic isotopic pattern that further confirms the composition.

Fragmentation Pathways and Isotopic Patterns

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). libretexts.orgchemguide.co.uklibretexts.orgucalgary.ca This results in a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. libretexts.orgchemguide.co.uk

Common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) radical (•OCH₃): This would lead to the formation of the [M - 31]⁺ ion.

Loss of a bromine atom: The loss of a bromine radical would result in the [M - Br]⁺ ion.

Decarbonylation: The loss of carbon monoxide (CO) from fragment ions is also a plausible fragmentation step.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₈H₅⁷⁹Br₂FO₂ | 325.86 | Molecular ion |

| [M+2]⁺ | C₈H₅⁷⁹Br⁸¹BrFO₂ | 327.86 | Molecular ion + 2 amu |

| [M+4]⁺ | C₈H₅⁸¹Br₂FO₂ | 329.86 | Molecular ion + 4 amu |

| [M - OCH₃]⁺ | C₇H₂⁷⁹Br₂FO | 294.85 | Loss of methoxy radical |

| [M - Br]⁺ | C₈H₅⁷⁹BrFO₂ | 246.95 | Loss of a bromine atom |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands:

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.

C-O Stretch: Bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the C-O bonds of the ester.

C-F Stretch: A strong band in the range of 1100-1200 cm⁻¹ due to the carbon-fluorine bond.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Absorptions for the carbon-bromine bonds would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Br bonds, which can sometimes be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. The benzene chromophore typically displays three absorption bands arising from π → π* transitions. These are the highly intense E1 band (around 184 nm), the E2 band (around 204 nm), and the B band (a broad band with fine structure around 255 nm).

Substitution on the benzene ring significantly affects the position and intensity of these absorption bands. The methyl ester group, being a deactivating group, and the halogen atoms (bromine and fluorine), which are also deactivating via induction but can be weakly activating through resonance, will influence the electronic environment of the aromatic system. The presence of these substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.

The n → π* transition of the carbonyl group in the methyl ester is also a possibility. These transitions are typically weak and may be observed as a shoulder on the more intense π → π* bands. The high degree of substitution on the aromatic ring can lead to a complex UV-Vis spectrum where the different electronic transitions may overlap.

A hypothetical UV-Vis absorption data table is provided below, illustrating the expected transitions.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Substituted Benzene Ring | ~210-230 |

| π → π (B-band) | Substituted Benzene Ring | ~260-290 |

| n → π* | Carbonyl (Ester) | ~300-320 (often weak and may be obscured) |

X-ray Crystallography of Co-crystals and Derivatives

While no specific crystal structure of this compound or its co-crystals has been publicly reported, we can infer its likely solid-state characteristics based on related structures, such as that of 2,6-dibromo-4-methylbenzonitrile.

Solid-State Molecular Structure and Conformation

In the solid state, the benzene ring of this compound is expected to be planar. The steric hindrance caused by the two bulky bromine atoms at the ortho positions relative to the methyl ester group will likely force the ester group to be twisted out of the plane of the aromatic ring. This torsional angle would be a key conformational parameter. The C(aromatic)-C(ester)-O-C(methyl) dihedral angle would define the orientation of the methyl ester group relative to the aromatic ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives would be governed by a variety of intermolecular interactions. Halogen bonding, particularly involving the bromine atoms, is a significant possibility. In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, tetrameric Br···Br contacts are a dominant packing interaction, and similar interactions could be anticipated in the title compound.

A hypothetical table summarizing potential intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding | C-Br | Br | Formation of supramolecular synthons, directing the crystal packing. |

| Hydrogen Bonding | C-H (methyl/aromatic) | O (carbonyl) | Linking molecules into chains or sheets. |

| Hydrogen Bonding | C-H (methyl/aromatic) | F | Contributing to the stability of the crystal lattice. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizing the crystal structure through parallel or offset stacking. |

Computational Chemistry and Theoretical Studies on Methyl 2,6 Dibromo 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations

No specific peer-reviewed studies utilizing Density Functional Theory to analyze Methyl 2,6-dibromo-4-fluorobenzoate were found. Therefore, detailed information on its electronic structure, optimized geometry, and predicted spectroscopic properties is not available.

There are no published data concerning the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular orbital surfaces for this compound.

A full geometry optimization and conformational analysis of this compound has not been reported in the searched scientific literature.

Predicted infrared (IR) and Raman spectra based on vibrational frequency analysis are not available.

Quantum Chemical Studies of Reactivity

Quantum chemical studies focused on the reactivity of this compound are absent from the public scientific record.

No research detailing the transition state analysis for reactions involving this compound or the elucidation of its reaction mechanisms could be located.

There are no published studies that calculate the activation energy barriers or map the potential reaction pathways for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and interactions with the surrounding environment.

Conformational Sampling and Dynamics

The conformational landscape of this compound is primarily defined by the rotation of the methyl ester group relative to the plane of the benzene (B151609) ring. The two bulky bromine atoms flanking the ester group introduce significant steric hindrance, which is expected to create a high rotational barrier.

MD simulations would likely reveal that the ester group is predominantly planar with the benzene ring, but with significant librational motions. The lowest energy conformation would likely have the carbonyl group oriented away from the bromine atoms to minimize steric clashes. Torsional scans, a common computational technique, could precisely map the potential energy surface as a function of the dihedral angle between the ester group and the aromatic ring. These calculations would likely show deep energy minima corresponding to the planar or near-planar conformations and high-energy barriers for rotation.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations in explicit solvent models (where individual solvent molecules are included in the simulation) can capture these effects.

In a non-polar solvent, the conformational dynamics would be largely dictated by intramolecular forces. However, in polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), intermolecular interactions between the solute and solvent become prominent. dergipark.org.tr The polar carbonyl group of the ester and the electronegative fluorine and bromine atoms can engage in dipole-dipole interactions and potentially weak hydrogen bonds with protic solvents. These interactions can stabilize certain conformations over others and influence the rotational dynamics of the ester group. For instance, a study on the related molecule Methyl 4-bromo-2-fluorobenzoate utilized DMSO as a solvent for experimental UV-Vis absorption studies, which were then compared with computational spectra. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

To develop a QSAR or QSPR model, a set of derivatives would need to be synthesized, and their biological activities or properties measured. A wide range of molecular descriptors, including constitutional, topological, physicochemical, and quantum chemical parameters, would then be calculated for each derivative. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates these descriptors with the observed activity or property. nih.gov Such models can be invaluable for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of compounds with desired characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H5Br2FO2 | nih.gov |

| Molecular Weight | 311.93 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Table 2: Exemplary Data for a Hypothetical QSAR Study on Derivatives of this compound

| Compound | Substituent at C4 | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| Methyl 2,6-dibromobenzoate | H | 293.94 | 3.1 | 15.2 |

| This compound | F | 311.93 | 3.3 | 10.5 |

| Methyl 2,6-dibromo-4-chlorobenzoate | Cl | 328.39 | 3.6 | 8.7 |

| Methyl 2,6-dibromo-4-methylbenzoate | CH3 | 308.97 | 3.5 | 12.1 |

Note: The biological activity data in this table is hypothetical and for illustrative purposes only.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a crucial role in determining the solid-state packing of molecules in crystals and their interactions in biological systems. mdpi.comresearchgate.net For this compound, several types of non-covalent interactions are expected to be significant.

Halogen bonding is a key interaction that could be observed, where the electropositive region on the bromine atoms (the σ-hole) interacts with an electron-rich atom, such as the oxygen of the carbonyl group of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice. mdpi.com Weak C-H···O and C-H···F hydrogen bonds may also be present.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions. These analyses can reveal the bond paths and critical points associated with non-covalent interactions, providing a deeper understanding of the forces that govern the supramolecular assembly of this compound. Studies on similar molecules, like methyl 4-hydroxy-3-nitrobenzoate, have demonstrated the importance of hydrogen bonding and π-stacking interactions in their crystal structures. mdpi.comresearchgate.net

Environmental and Green Chemistry Considerations in the Lifecycle of Methyl 2,6 Dibromo 4 Fluorobenzoate

Biodegradation Pathways and Metabolite Identification in Environmental Systems

The biodegradation of Methyl 2,6-dibromo-4-fluorobenzoate in environmental systems such as soil and water is expected to be a slow process due to the presence of multiple halogen substituents. Halogenated aromatic compounds are generally recalcitrant to microbial degradation. The initial step in the biodegradation of this ester would likely involve the hydrolysis of the methyl ester group by microbial esterases to yield 2,6-dibromo-4-fluorobenzoic acid and methanol (B129727). This initial transformation is a common metabolic reaction for ester-containing xenobiotics in the environment.

Following ester hydrolysis, the resulting 2,6-dibromo-4-fluorobenzoic acid would be subject to further microbial attack. The degradation of halogenated benzoic acids often proceeds through dehalogenation, where the carbon-halogen bond is cleaved. In the case of 2,6-dibromo-4-fluorobenzoic acid, the carbon-bromine bonds are more susceptible to cleavage than the carbon-fluorine bond due to lower bond energy. This dehalogenation can occur either reductively under anaerobic conditions or oxidatively under aerobic conditions.

Under aerobic conditions, dioxygenase enzymes could hydroxylate the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, a key step in the mineralization of aromatic compounds. The fluorine atom is generally more resistant to removal and may persist on metabolic intermediates.

Potential Biodegradation Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Process |

| This compound | 2,6-dibromo-4-fluorobenzoic acid | Ester Hydrolysis |

| 2,6-dibromo-4-fluorobenzoic acid | 2-bromo-4-fluorobenzoic acid | Reductive Dehalogenation |

| 2,6-dibromo-4-fluorobenzoic acid | 4-fluorobenzoic acid | Reductive Dehalogenation |

| 2,6-dibromo-4-fluorobenzoic acid | 3,5-dibromo-4-hydroxybenzoic acid | Oxidative Dehalogenation/Hydroxylation |

Photodegradation Mechanisms and Products

Photodegradation in the environment, driven by sunlight, is another potential transformation pathway for this compound. The absorption of UV radiation can lead to the cleavage of the carbon-halogen bonds. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, and therefore, photolytic debromination is expected to be the primary photodegradation pathway.

This process can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, mediated by photosensitizing agents present in the environment, such as humic substances. The cleavage of the C-Br bond would generate a benzoyl radical, which can then abstract a hydrogen atom from the surrounding medium to form methyl 2-bromo-4-fluorobenzoate. Subsequent photolytic steps could lead to the formation of methyl 4-fluorobenzoate (B1226621).

Further degradation could involve the reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage, contributing to the mineralization of the compound.

Potential Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Product | Mechanism |

| This compound | Methyl 2-bromo-4-fluorobenzoate | Photolytic Debromination |

| Methyl 2-bromo-4-fluorobenzoate | Methyl 4-fluorobenzoate | Photolytic Debromination |

| This compound | Hydroxylated derivatives | Reaction with Hydroxyl Radicals |

Hydrolysis and Chemical Degradation in Aquatic Environments

In aquatic environments, this compound can undergo hydrolysis, a chemical process where water reacts with the compound to break it down. The primary site for hydrolysis in this molecule is the ester functional group. This reaction can be catalyzed by acids or bases. Under neutral environmental pH, the rate of hydrolysis is generally slow but can be significant over longer periods.

The rate of ester hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. The bromine and fluorine atoms are electron-withdrawing groups, which can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Therefore, the presence of these halogens is expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). The hydrolysis product would be 2,6-dibromo-4-fluorobenzoic acid and methanol.

Apart from hydrolysis, other chemical degradation processes in aquatic environments are less likely for this compound under typical conditions, unless strong oxidizing or reducing agents are present.

Life Cycle Assessment (LCA) for Synthetic Routes

The key stages and considerations for an LCA of the synthesis of this compound would include:

Raw Material Acquisition: This stage would assess the environmental impacts of producing the starting materials, such as 4-fluorotoluene (B1294773) or other fluorinated and brominated precursors. The energy and resources required for the synthesis of these precursors, as well as any associated waste generation, would be quantified.

Manufacturing: The synthesis of this compound likely involves multiple steps, including bromination and esterification. This stage of the LCA would focus on:

Energy Consumption: The energy required for heating, cooling, and stirring during the reactions.

Solvent Use: The environmental impact of the solvents used, considering their toxicity, volatility, and recyclability.

Reagent and Catalyst Use: The environmental profile of the brominating agents, esterification catalysts, and any other reagents.

Waste Generation: The quantity and nature of the waste products, including by-products, spent solvents, and purification residues.

Use and Disposal: This phase would consider the environmental fate of the compound after its intended use, which connects back to its biodegradation, photodegradation, and hydrolysis characteristics. The final disposal of any waste containing this compound would also be part of the assessment.

From a green chemistry perspective, an LCA can help identify hotspots in the synthetic route and guide the development of more sustainable alternatives. For instance, it could highlight the benefits of using greener solvents, more efficient catalysts, or developing a more atom-economical synthesis pathway that minimizes waste.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for Derivatization

There is a lack of published research on the development of novel catalytic methods specifically for the derivatization of Methyl 2,6-dibromo-4-fluorobenzoate. While general methodologies for the catalytic modification of halogenated aromatic compounds are abundant in chemical literature, their specific application to this particular molecule, focusing on aspects like selective C-Br or C-F bond activation, cross-coupling reactions, or asymmetric catalysis, has not been reported. The steric hindrance from the two ortho-bromo substituents likely presents a significant challenge for many catalytic systems, a topic that warrants future investigation.

Exploration of Bio-inspired Synthesis and Biocatalysis

The application of bio-inspired synthesis or biocatalysis for the production or modification of this compound is another area where scientific literature is silent. Biocatalysis, using enzymes or whole-cell systems, can offer highly selective and environmentally benign synthetic routes. Future research could explore the potential of halogenases, dehalogenases, or esterases for the synthesis or transformation of this compound, potentially leading to more sustainable production methods or the creation of novel derivatives with interesting biological activities.